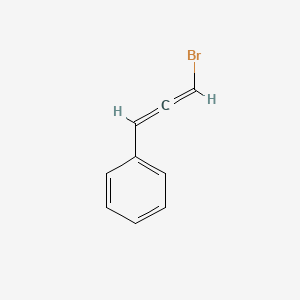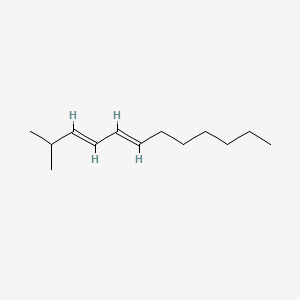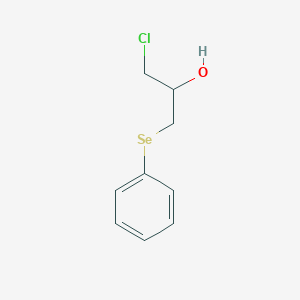
Pyruvic acid benzoylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvic acid benzoylhydrazone: is a chemical compound formed by the reaction of pyruvic acid with benzoylhydrazine It is a derivative of pyruvic acid, which is a key intermediate in several metabolic pathways, including glycolysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyruvic acid benzoylhydrazone can be synthesized through the reaction of pyruvic acid with benzoylhydrazine. The reaction typically involves mixing equimolar amounts of pyruvic acid and benzoylhydrazine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The purification process may involve additional steps such as distillation and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Pyruvic acid benzoylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxo-compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoylhydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyruvic acid benzoylhydrazone is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. It is also used in the development of biochemical assays.
Medicine: this compound has potential applications in medicine as an antimicrobial and anticancer agent. It is being studied for its ability to inhibit the growth of various pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of pyruvic acid benzoylhydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it can inhibit the activity of pyruvate dehydrogenase, leading to the accumulation of pyruvic acid and disruption of the tricarboxylic acid cycle. This inhibition can result in antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Naloxone benzoylhydrazone: A compound with similar hydrazone structure but different pharmacological properties.
Pyruvic acid: The parent compound of pyruvic acid benzoylhydrazone, involved in various metabolic pathways.
Benzoylhydrazine: The hydrazine derivative used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combined structural features of pyruvic acid and benzoylhydrazine, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
26367-16-8 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
(2E)-2-(benzoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7+ |
InChI-Schlüssel |
MPSXVYIPEZYZCR-YRNVUSSQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=O)O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


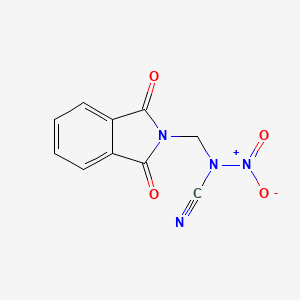
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
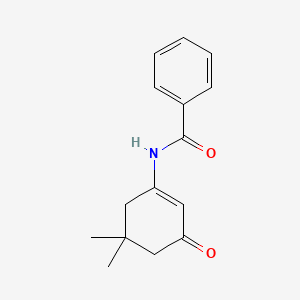
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

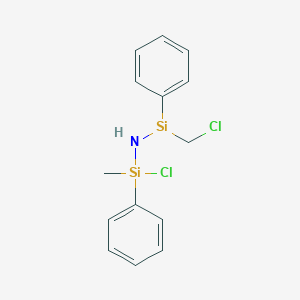
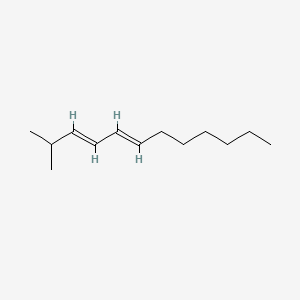
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
